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Compound of Interest

Compound Name: (+)-8(15)-Cedren-9-ol

CAS No.: 13567-41-4

Cat. No.: B1609498 Get Quote

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists,

and Drug Development Professionals Molecule: (+)-8(15)-Cedren-9-ol (CAS: 13567-41-4)[1][2]

[3]

Executive Summary
(+)-8(15)-Cedren-9-ol (also known as ngcontent-ng-c2372798075="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

-cedren-9-ol) is a bicyclic sesquiterpene alcohol derived from the cedrane skeleton.[1][2] Unlike
its ubiquitous congeners—cedrol and ngcontent-ng-c2372798075="" _nghost-ng-
c102404335="" class="inline ng-star-inserted">

-cedrene—this specific isomer possesses two distinct functional handles: a secondary hydroxyl
group at C9 and an exocyclic methylene group at C8(15).[2]

Accurate identification is critical because commercial "cedarwood oil" fractions are complex

mixtures where minor isomers can significantly alter bioactivity or fragrance profiles.[2][3] This

guide provides a definitive IR spectroscopy fingerprinting protocol, contrasting it with GC-MS

and NMR alternatives to establish a self-validating identification workflow.

The IR Fingerprint: Decoding the Spectrum
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Infrared spectroscopy (IR) offers the fastest route to distinguish (+)-8(15)-Cedren-9-ol from its

structural isomers.[1][2] While Mass Spectrometry (MS) confirms the molecular weight (220

g/mol ), it often struggles to differentiate diastereomers with identical fragmentation patterns.[2]

[3] IR leverages the unique vibrational modes of the exocyclic double bond and the hydroxyl

group.

Core Spectral Assignments
The following table outlines the mandatory vibrational bands required to positively identify

(+)-8(15)-Cedren-9-ol.
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Functional Group Vibration Mode
Wavenumber
(cm⁻¹)

Diagnostic Value

Hydroxyl (-OH) O-H Stretch 3300–3500 (Broad)

High. Confirms

alcohol functionality.

[1][2][4][5]

Distinguishes from

ngcontent-ng-

c2372798075=""

_nghost-ng-

c102404335=""

class="inline ng-star-

inserted">

-cedrene

(hydrocarbon).[1][2]

Exocyclic Alkene

(=CH₂)
=C-H Stretch 3070–3085 (Weak)

Critical. Indicates

terminal unsaturation.

[2][3] Absent in

Cedrol.

Exocyclic Alkene

(C=C)
C=C Stretch 1640–1665 (Med)

High. Characteristic of

exocyclic double

bonds.[3]

Differentiates from

saturated alcohols.[2]

[3]

Gem-Dimethyl C-H Bend (Sym) 1360–1385 (Split)

Medium.

Characteristic

"doublet" of the

isopropyl/gem-

dimethyl group on the

cedrane skeleton.[2]

Secondary Alcohol C-O Stretch 1000–1100 Medium.

Distinguishes

secondary alcohols

(9-ol) from tertiary

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/beta-Cedren-9alpha-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C77532&Mask=80
https://webspectra.chem.ucla.edu/irtable.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchem.ncbi.nlm.nih.gov/compound/beta-Cedren-9alpha-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C77532&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C77532&Mask=80
https://en.wikipedia.org/wiki/Cedrol
https://en.wikipedia.org/wiki/Cedrol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C77532&Mask=80
https://en.wikipedia.org/wiki/Cedrol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C77532&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alcohols (like Cedrol,

~1130 cm⁻¹).[1][2][3]

Terminal Methylene =C-H Out-of-Plane 880–900 (Strong)

Definitive. The

"Fingerprint" band for

8(15)-ene.[1][2]

Absent in endocyclic

alkenes (ngcontent-

ng-c2372798075=""

_nghost-ng-

c102404335=""

class="inline ng-star-

inserted">

-cedrene) and Cedrol.

[1][2]

ngcontent-ng-c2372798075="" class="ng-star-inserted">

Technical Insight: The band at ~890 cm⁻¹ is the "smoking gun" for the 8(15)-exocyclic

methylene group. If your spectrum shows an OH stretch but lacks this strong band at 890 cm⁻¹,

you likely have Cedrol or a different isomer.[2]

Comparative Analysis: IR vs. Alternatives
To ensure scientific integrity, one must understand when to deploy IR versus other analytical

techniques.

Comparison Matrix
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Feature
IR Spectroscopy

(ATR)
GC-MS NMR (¹H / ¹³C)

Primary Utility
Functional Group

Verification

Separation & MW

Confirmation

Stereochemical

Absolutes

Speed < 2 Minutes 30–60 Minutes 1–2 Hours

Sample State
Neat Oil / Solid (Non-

destructive)

Diluted in Solvent

(Destructive)

Dissolved in CDCl₃

(Non-destructive)

Isomer Resolution
Excellent (Functional

Groups)

Moderate (Relies on

Retention Time)

Definitive (3D

Structure)

Cost per Run Low Medium High

Critical Analysis
Vs. Cedrol: Cedrol is a saturated tertiary alcohol.[2][3] It will exhibit the OH stretch (3400

cm⁻¹) but completely lacks the alkene signals at 3070, 1645, and 890 cm⁻¹.[2][3]

Vs. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

-Cedrene:

-Cedrene is a hydrocarbon.[1][2][6] It will exhibit the alkene signals (though shifted, as it is
endocyclic) but completely lacks the OH stretch at 3400 cm⁻¹.[3]

Vs. GC-MS: GC-MS is superior for quantifying (+)-8(15)-Cedren-9-ol in a complex

cedarwood oil matrix.[1][2][3] However, for identifying a purified standard, IR is faster and

less prone to library mismatching caused by similar mass fragmentation patterns of

sesquiterpene isomers.[1][2][3]

Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid

sesquiterpene analysis.[1][2][3]
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Equipment & Reagents[1][2][3][7]
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

Resolution: 4 cm⁻¹.[2][3]

Scans: 16–32 scans.[2][3]

Cleaning Solvent: Isopropanol or Ethanol (analytical grade).[2][3]

Step-by-Step Methodology
Background Collection: Clean the ATR crystal and collect a background air spectrum to

remove atmospheric CO₂ and H₂O contributions.[3]

Sample Application: Apply 10–20 µL of the (+)-8(15)-Cedren-9-ol oil (or a small spatula tip if

solid) directly onto the crystal center. Ensure full contact.

Acquisition: Acquire the sample spectrum from 4000 to 600 cm⁻¹.[2][3]

Validation Check (The "Triad"):

Check 1: Is there a broad peak >3300 cm⁻¹? (Yes = Alcohol).[2][3][7]

Check 2: Is there a peak at ~1645 cm⁻¹? (Yes = Alkene).[2][3][5]

Check 3: Is there a strong peak at ~890 cm⁻¹? (Yes = Exocyclic Methylene).[2][3]

Clean Up: Wipe crystal with non-abrasive tissue and solvent.[2][3]

Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway to distinguish (+)-8(15)-Cedren-9-ol from

its common analogs using spectral data.
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Unknown Sesquiterpene Sample

Check 3300-3500 cm⁻¹
(O-H Stretch)

Check 1640-1665 cm⁻¹
(C=C Stretch)

Band Present
(Alcohol)

Result: α-Cedrene
(Hydrocarbon)

Band Absent
(Hydrocarbon)

Check ~890 cm⁻¹
(=CH₂ Wag)

Band Present
(Unsaturated)

Result: Cedrol
(Saturated Alcohol)

Band Absent
(Saturated)

Result: (+)-8(15)-Cedren-9-ol
(Target Molecule)

Strong Band Present
(Exocyclic Methylene)

Result: Other Isomer
(e.g., endocyclic alkene)

Band Absent/Weak
(Endocyclic/Other)

Click to download full resolution via product page

Figure 1: Spectral decision tree for distinguishing (+)-8(15)-Cedren-9-ol from common

cedarwood oil constituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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